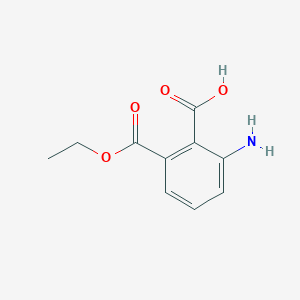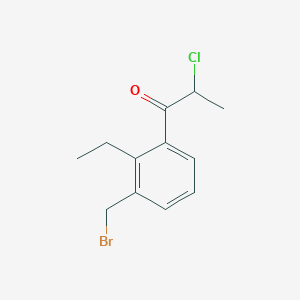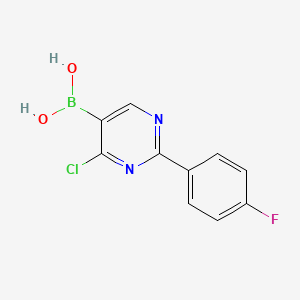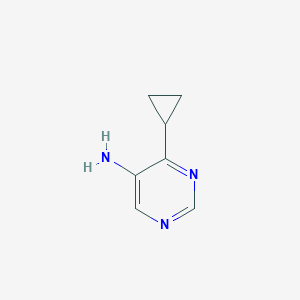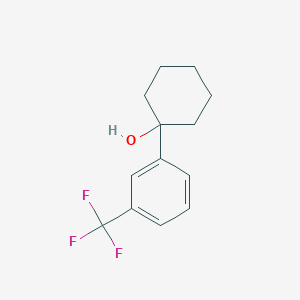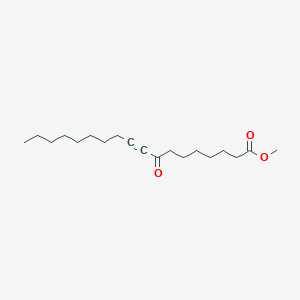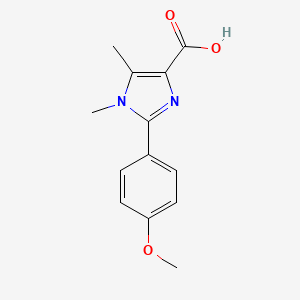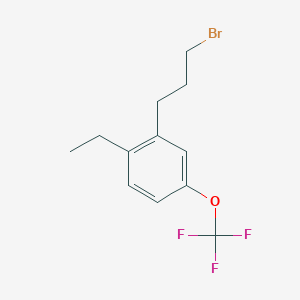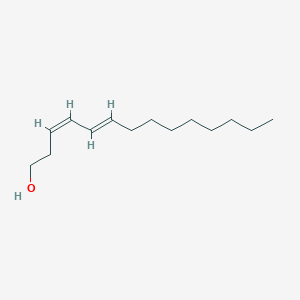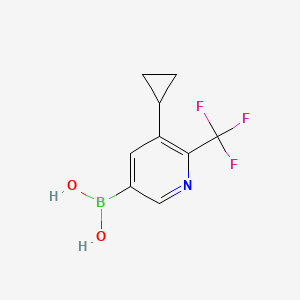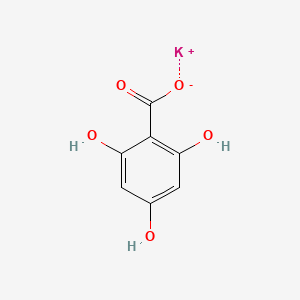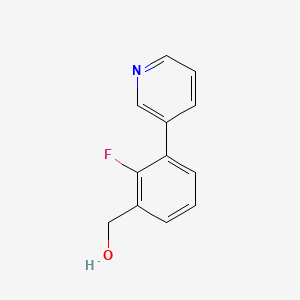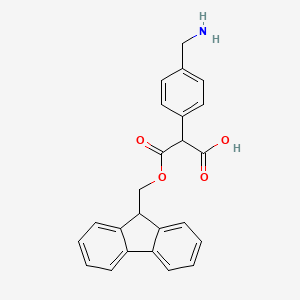
Fmoc-(4-aminomethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(4-aminomethylphenyl)acetic acid typically involves the reaction of 4-aminomethylphenylacetic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(4-aminomethylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Major Products Formed
Substitution Reactions: Products depend on the substituents introduced.
Deprotection Reactions: The primary amine is regenerated after the removal of the Fmoc group.
Applications De Recherche Scientifique
Fmoc-(4-aminomethylphenyl)acetic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, allowing for the protection of amino groups during the synthesis process . Additionally, it has applications in the development of antimicrobial agents and other bioactive compounds .
Mécanisme D'action
The mechanism of action of Fmoc-(4-aminomethylphenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process and can be removed under basic conditions to reveal the free amine . This allows for the stepwise assembly of peptides with high precision and efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-(4-aminophenyl)acetic acid: Similar structure but lacks the methyl group on the phenyl ring.
Fmoc-(2-aminomethylphenyl)acetic acid: Similar structure but with the amino group in a different position on the phenyl ring.
Uniqueness
Fmoc-(4-aminomethylphenyl)acetic acid is unique due to the presence of the aminomethyl group on the phenyl ring, which provides additional reactivity and versatility in peptide synthesis .
Propriétés
Formule moléculaire |
C24H21NO4 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-[4-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H21NO4/c25-13-15-9-11-16(12-10-15)22(23(26)27)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,27) |
Clé InChI |
LJQDBLIKMVAQFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC=C(C=C4)CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


